3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Description
The compound “3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only. The molecular formula of the compound is C20H17N5O4 and it has a molecular weight of 391.387.
Synthesis Analysis
The synthesis of quinazoline derivatives, which this compound is a part of, has been reported in various studies . One method involves the reaction of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline moiety, which is a well-known heterocyclic compound having the chemical formula C8H6N2 . Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compounds
The compound belongs to a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry. Heterocyclic compounds, such as oxadiazoles and quinazolinones, are known for their diverse biological activities and are widely studied for their potential as therapeutic agents. For instance, the synthesis of new quinazolin-4-one derivatives and their evaluation for antimicrobial and anti-inflammatory effects highlight the relevance of such compounds in developing novel treatments (Fathalla et al., 2008). Moreover, the use of furan-2-carbaldehydes as C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage demonstrates innovative approaches to the green synthesis of these compounds (Yu et al., 2018).
Biological Activities
The biological activities of compounds containing oxadiazole and furan rings, as well as quinazolin-4(3H)-one derivatives, have been extensively researched. Oxadiazoles, for example, exhibit a variety of biological effects, including analgesic, anti-inflammatory, antimicrobial, and antitumor activities. These compounds are considered to be derived from furan by the replacement of two methane groups with nitrogen atoms, reducing the aromaticity and making the oxadiazole ring resistant towards electrophilic substitutions at the carbon atom. Such characteristics are pivotal for their biological efficacy and potential therapeutic applications (Abbasi et al., 2018).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the importance of 1,3,4-oxadiazole derivatives, including those related to the compound , cannot be overstated. These derivatives are crucial for the development of novel drugs due to their wide range of chemical and biological properties. The synthesis of new derivatives and the exploration of their pharmacological activities contribute significantly to the advancement of medicinal chemistry and drug discovery processes. The therapeutic potential of compounds containing oxadiazole or furadiazole rings has been recognized, with derivatives showing antibacterial, antitumor, anti-viral, and antioxidant activities among others (Siwach & Verma, 2020).
Properties
IUPAC Name |
3-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-17(11-25-12-21-15-5-2-1-4-14(15)20(25)27)24-8-7-13(10-24)18-22-19(29-23-18)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAYIKMPKWSNED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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